molecular formula C3H3N3O2 B020884 Azomycin CAS No. 527-73-1

Azomycin

Katalognummer B020884
CAS-Nummer: 527-73-1
Molekulargewicht: 113.08 g/mol
InChI-Schlüssel: YZEUHQHUFTYLPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Azomycin and its derivatives, including azinomycins A and B, have been synthesized through various complex chemical processes. For instance, azinomycins A and B are produced by Streptomyces strains and involve intricate synthesis steps. Researchers have reconstituted N-acetylglutamine semialdehyde formation, a crucial step in azinomycin biosynthesis, revealing the involvement of acylphosphate intermediates (Nepal et al., 2015). Additionally, azomycin derivatives have been synthesized to enhance their biological activity and study their structure-activity relationships (Fujii et al., 1994).

Molecular Structure Analysis

The molecular structure of azomycin derivatives has been determined using spectral and chemical properties. The structures of azinomycins A and B were ascertained based on their spectral data, providing insights into their chemical nature and potential interactions (Yokoi et al., 1986).

Chemical Reactions and Properties

Azomycin is known for its potent inhibitory effects against a variety of microorganisms. Its chemical reactions often involve the formation of aziridines, which are crucial for its biological activity. For instance, the formation of aziridino[1,2-a]pyrrolidine moiety in azinomycins, an essential step for their antitumor properties, has been a focus of study (Kelly et al., 2019).

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Azomycin in Biofuels and Bioproducts

  • Scientific Field : Biotechnology for Biofuels and Bioproducts .
  • Summary of the Application : The nitro group constitutes a significant functional moiety within numerous valuable substances, such as nitroimidazoles, a class of antimicrobial drugs exhibiting broad spectrum activity . Biocatalysis has emerged as a promising alternative to overcome these drawbacks, with certain enzymes capable of catalyzing nitro group formation gradually being discovered in nature .
  • Methods of Application or Experimental Procedures : A novel N-oxygenase SaRohS harboring higher catalytic capability of transformation 2-aminoimidazole to azomycin was characterized from Saccharothrix sp . SaRohS exhibited optimal activity at pH 5.5 and 25 ℃, respectively . The enzyme maintained relatively stable activity within the pH range of 4.5 to 6.5 and the temperature range of 20 ℃ to 35 ℃ . Site-directed mutations showed that threonine 75 was essential for the catalytic activity .
  • Results or Outcomes : The dual mutant enzyme G95A/K115T exhibited the highest catalytic efficiency, which was approximately 5.8-fold higher than that of the wild-type and 22.3-fold higher than that of the reported N-oxygenase KaRohS from Kitasatospora azatica . Finally, whole-cell biocatalysis was performed and 2-aminoimidazole could be effectively converted into azomycin with a reaction conversion rate of 42% within 14 h .

Application 2: Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues

  • Scientific Field : Pharmacology .
  • Summary of the Application : The discovery of azomycin provided the major impulse for the systematic search for medicines showing activity against anaerobic protozoa . Nowadays, many other interesting applications have been found for nitroimidazoles as therapeutic agents . This research led to the acquisition of numerous new 4-amine-5-nitroimidazole derivatives, which have a structure analogous to metronidazole, characteristic of medicines most widely used in the treatment of anaerobic bacteria, protozoa and parasitic infections .
  • Methods of Application or Experimental Procedures : The therapeutic activity of the described compounds is analyzed and confirmed with predictive methods . Many imidazole derivatives exhibit significant biological activity, which makes them widely used in many fields of pharmacology . Moreover, the imidazole moiety is present in some natural biologically active compounds . The nitro group is one of the most important groups that can appear on the imidazole ring .
  • Results or Outcomes : A lot of research concerns these compounds and their derivatives . This is due to the activity of this class of compounds. Since the isolation of azomycin (2-nitroimidazole), there has been a significant increase in interest in these substances . Many years of research have confirmed that most of the nitroimidazoles exhibit antiprotozoal and radiosensitizing activity .

Zukünftige Richtungen

The discovery of azomycin provided the major impulse for the systematic search for medicines showing activity against anaerobic protozoa. Nowadays, many other interesting applications have been found for nitroimidazoles as therapeutic agents . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Eigenschaften

IUPAC Name

2-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEUHQHUFTYLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060178
Record name 1H-Imidazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroimidazole

CAS RN

527-73-1, 36877-68-6
Record name 2-Nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036877686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitroimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8E96XL55D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azomycin
Reactant of Route 2
Azomycin
Reactant of Route 3
Azomycin
Reactant of Route 4
Azomycin
Reactant of Route 5
Azomycin
Reactant of Route 6
Azomycin

Citations

For This Compound
1,750
Citations
S Nakamura - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… The first azomycin—producing strain was also found to produce an antibiotic substance of … substances quite different from azomycin. The author isolated azomycin from a culture liquid …
Number of citations: 84 www.jstage.jst.go.jp
JB Hedges, KS Ryan - Angewandte Chemie, 2019 - Wiley Online Library
… of azomycin, isolated from Streptomyces eurocidicus in 1953. Despite its foundational role, no biosynthetic gene cluster for azomycin … to generate azomycin and related nitroimidazoles. …
Number of citations: 35 onlinelibrary.wiley.com
P Kumar, G Shustov, H Liang… - Journal of medicinal …, 2012 - ACS Publications
… more hydrophilic than current clinically used azomycin radiopharmaceuticals (ClogP, FAZA … In summary, the introduction of the glucose substituent at N1 of azomycin appeared to have …
Number of citations: 48 pubs.acs.org
T Saeki, H UMEZAWA… - The Journal of …, 1974 - jstage.jst.go.jp
… of azomycin. Several lines of evidence leading to this conclusion are as follows: The effect of azomycin … 1, the quickest and most marked response to azomycin was observed with 14C-…
Number of citations: 11 www.jstage.jst.go.jp
P Kumar, S Emami, Z Kresolek, J Yang… - Medicinal …, 2009 - ingentaconnect.com
18F-Labelled fluoroazomycin arabinoside ([18F]FAZA) is a 2-nitroimidazole (azomycin) based PET tracer used extensively in cancer clinics to diagnose tumour hypoxia. The hypoxia-…
Number of citations: 20 www.ingentaconnect.com
P Zanzonico, J O'Donoghue, JD Chapman… - European Journal of …, 2004 - Springer
Tumor hypoxia, present in many human cancers, can lead to resistance to radiation and chemotherapy, is associated with a more aggressive tumor phenotype and is an independent …
Number of citations: 121 link.springer.com
M Wuest, P Kumar, M Wang, J Yang… - Cancer Biotherapy …, 2012 - liebertpub.com
Several F-18-labeled 2-nitroimidazole (azomycin) derivatives have been proposed for imaging hypoxia using positron emission tomography (PET). Their cell penetration is based on …
Number of citations: 10 www.liebertpub.com
GC Lancini, D Kluepfel, E Lazzari, G Sartori - Biochimica et Biophysica Acta …, 1966 - Elsevier
… The isolation in our laboratories of an azomycin-producing Streptomyces strain (Streptomyces sp. LE/… Evidence will be presented to demonstrate that azomycin may arise directly from 2-…
Number of citations: 23 www.sciencedirect.com
RF Schneider, EL Engelhardt… - Journal of Labelled …, 1997 - Wiley Online Library
Seven second‐generation hypoxic markers of the iodinated azomycin nucleoside class have been synthesized and tested for hypoxia marking activity with tumor cells in vitro and in vivo…
NM Najib, N Idkaidek, IE Ghanem… - … & drug disposition, 2001 - Wiley Online Library
… One study involved Azomycin® capsules and the other Azomycin® suspension. Each study … concluded that Azomycin® capsule is bioequivalent to Zithromax® capsule and Azomycin® …
Number of citations: 27 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.